methyl 2-methoxy-1H-indole-3-carboxylate
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Overview
Description
Methyl 2-methoxy-1H-indole-3-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, features a methoxy group at the 2-position and a carboxylate ester at the 3-position of the indole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the Fischer indole synthesis, where aniline derivatives are cyclized under acidic conditions.
Palladium-Catalyzed Heterocyclization: This method involves the intramolecular oxidative coupling of properly functionalized anilines using palladium catalysts and microwave irradiation.
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate the reaction, providing high yields and regioselectivity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors and optimized reaction conditions to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole to various oxidized derivatives.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Indole-3-hydroxymethyl derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 2-methoxy-1H-indole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound and its derivatives are studied for their potential therapeutic applications in treating various diseases. Industry: Indole derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-methoxy-1H-indole-3-carboxylate exerts its effects depends on its specific biological target. For example, in anticancer applications, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Methyl 2-methylindole-3-carboxylate: Similar structure but lacks the methoxy group.
Ethyl 2-methylindole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Methoxy-1H-indole-3-carboxylic acid: Similar structure but without the ester group.
Uniqueness: Methyl 2-methoxy-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-9(11(13)15-2)7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3 |
InChI Key |
BYDQMWSZCNVPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N1)C(=O)OC |
Origin of Product |
United States |
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